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Critical Appraisal of Early Clinical Trial Data for
Aminoxyacetic Acid
Aminoxyacetic acid (AOA), a potent inhibitor of γ-aminobutyric acid (GABA) transaminase,

was the subject of early clinical investigation for its potential therapeutic effects in neurological

and audiological disorders. By increasing the concentration of the inhibitory neurotransmitter

GABA in the brain, it was hypothesized that AOA could alleviate symptoms in conditions

characterized by neuronal hyperexcitability or dysfunction. This guide provides a critical

appraisal of the early clinical trial data for Aminoxyacetic acid in the treatment of tinnitus and

Huntington's disease, comparing its performance with contemporaneous alternatives and

presenting the supporting experimental data.

Aminoxyacetic Acid in the Treatment of Tinnitus
Early clinical trials in the 1980s explored the potential of Aminoxyacetic acid to palliate

tinnitus, a condition characterized by the perception of sound in the absence of an external

source. The rationale was based on the hypothesis that increasing central nervous system

inhibition through elevated GABA levels might suppress the aberrant neuronal activity

underlying tinnitus.
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During the same period, intravenous lidocaine was also being investigated as a potential

treatment for tinnitus. The proposed mechanism of action for lidocaine was the suppression of

spontaneous activity in the auditory nerve.

Parameter
Aminoxyacetic Acid (Guth et

al., 1990)[1]
Intravenous Lidocaine

(Duckert & Rees, 1983)[2]

Number of Patients 66 50

Study Design Placebo-controlled Double-blind, randomized

Dosage
75 mg four times a day for 1

week
Not specified in abstract

Primary Outcome
Subjective decrease in tinnitus

severity

Subjective assessment and

audiometric matching

Efficacy

21% of patients reported a

subjective decrease in tinnitus

severity.

40% of the lidocaine group

reported a decrease in tinnitus.

Adverse Effects

71% of responders reported

side effects, primarily nausea

and disequilibrium.

Over 30% reported increased

tinnitus; other side effects

included disequilibrium, slurred

speech, numbness, and

tingling.

Experimental Protocols
Aminoxyacetic Acid Trial (Guth et al., 1990)[1]

Patient Population: 66 patients with tinnitus presumed to be of cochlear origin.

Intervention: Patients received either a placebo or 75 mg of Aminoxyacetic acid four times

a day for one week.

Outcome Assessment: The primary outcome was a subjective rating by patients of a change

or no change in tinnitus severity. Audiometric measurement of tinnitus loudness was also

performed. Greater weight was given to the patient's self-rating.
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Intravenous Lidocaine Trial (Duckert & Rees, 1983)[2]

Patient Population: 50 patients with tinnitus.

Intervention: Patients were randomized to receive either intravenous lidocaine or a placebo

in a double-blind fashion.

Outcome Assessment: Tinnitus was evaluated before and after injection by subjective

assessment and audiometric matching of loudness.

Methodology: Tinnitus Loudness Matching
Tinnitus loudness matching is a psychoacoustical procedure used to quantify the perceived

loudness of a patient's tinnitus. The general procedure involves presenting an external sound,

typically a pure tone or narrowband noise, to the patient. The intensity of this external sound is

adjusted until the patient perceives it to be equal in loudness to their tinnitus. The intensity of

the matching sound in decibels above the patient's hearing threshold for that frequency is then

recorded as the sensation level of the tinnitus.[3][4]

Aminoxyacetic Acid in the Treatment of
Huntington's Disease
In the late 1970s, researchers investigated whether increasing brain GABA levels with

Aminoxyacetic acid could ameliorate the symptoms of Huntington's disease, a

neurodegenerative disorder characterized by motor dysfunction, cognitive decline, and

psychiatric disturbances. The loss of GABAergic neurons in the striatum is a key pathological

feature of the disease.

Comparison with a Contemporaneous Alternative:
Haloperidol
Haloperidol, a dopamine receptor antagonist, was a standard treatment for the chorea

(involuntary movements) associated with Huntington's disease during that era. Its mechanism

of action involves blocking dopamine receptors in the brain, which helps to reduce the

excessive motor output.
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Parameter
Aminoxyacetic Acid

(Shoulson et al., 1978)[5]
Haloperidol (Barr et al.,

1988)[6]

Number of Patients 7 20

Study Design Placebo-controlled, crossover Dose-ranging, observational

Dosage Increased beyond 2 mg/kg/day 1 to 40 mg/day

Primary Outcome Clinical improvement
Improvement in abnormal

movements

Efficacy
No clinical improvement

observed.

Significant improvement

(greater than 30% from

baseline) in abnormal

movements at serum

concentrations between 2 and

5 ng/ml.

Adverse Effects

Drowsiness, ataxia, seizures,

and psychotic behavior at

dosages above 2 mg/kg/day.

Not detailed in the abstract,

but known to cause

extrapyramidal side effects.

Experimental Protocols
Aminoxyacetic Acid Trial (Shoulson et al., 1978)[5]

Patient Population: Seven patients with Huntington's disease.

Intervention: Patients received Aminoxyacetic acid orally in a placebo-controlled crossover

design. The dosage was increased beyond 2 mg per kilogram per day.

Outcome Assessment: Clinical improvement was assessed by physicians who were blind to

the treatment.

Haloperidol Study (Barr et al., 1988)[6]

Patient Population: 20 adult patients with Huntington's disease.

Intervention: Patients received haloperidol at doses ranging from 1 to 40 mg per day.
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Outcome Assessment: The severity of chorea was assessed, and serum haloperidol

concentrations were measured.

Methodology: Unified Huntington's Disease Rating Scale
(UHDRS)
While the Shoulson et al. study predates the formal publication of the Unified Huntington's

Disease Rating Scale (UHDRS), the development of standardized clinical rating scales was

underway during this period. The UHDRS, later established as the gold standard for assessing

clinical features in Huntington's disease, comprises four domains: motor function, cognitive

function, behavioral abnormalities, and functional capacity.[7][8][9] The motor assessment

section of the UHDRS provides a quantitative score for various aspects of motor dysfunction,

including chorea, dystonia, and bradykinesia.

Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are

provided in the DOT language for Graphviz.

Signaling Pathway of Aminoxyacetic Acid
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Caption: Mechanism of Aminoxyacetic Acid.
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Experimental Workflow for Tinnitus Clinical Trial
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Caption: Tinnitus Trial Workflow.
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Caption: Huntington's Trial Logic.
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Conclusion
The early clinical trials of Aminoxyacetic acid for both tinnitus and Huntington's disease were

ultimately disappointing. In the case of tinnitus, while a small subset of patients reported

subjective improvement, the high incidence of adverse effects rendered the drug unacceptable

for clinical use. For Huntington's disease, Aminoxyacetic acid failed to demonstrate any

clinical benefit and was associated with significant toxicity at the doses required to inhibit GABA

transaminase.

In comparison, contemporaneous treatments offered some, albeit limited, therapeutic benefit.

Intravenous lidocaine showed a higher response rate for tinnitus, although it also had a notable

side effect profile and practical limitations for long-term use. For Huntington's disease,

dopamine antagonists like haloperidol were effective in managing chorea, a primary motor

symptom, although they did not alter the progressive course of the disease and had their own

set of side effects.

These early investigations underscore the challenges of translating a targeted neurochemical

hypothesis into a safe and effective clinical therapy. While the rationale for increasing

GABAergic tone in these disorders was sound, the systemic administration of a non-selective

enzyme inhibitor like Aminoxyacetic acid resulted in a poor risk-benefit profile. This highlights

the importance of developing more targeted therapeutic strategies with improved safety and

tolerability for neurological and audiological disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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